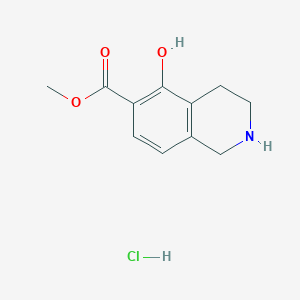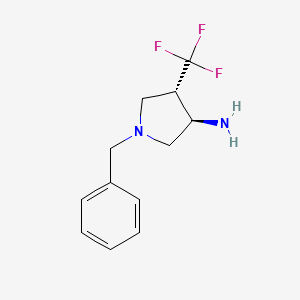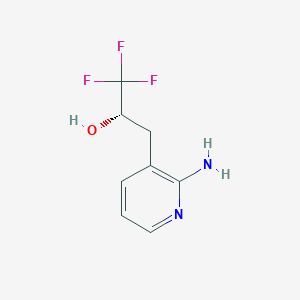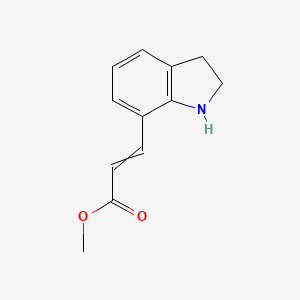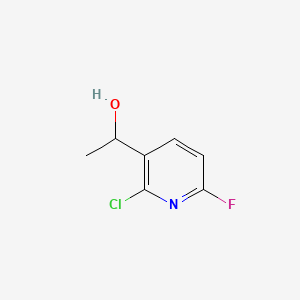
2-Methyl-4-hexen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-hexen-3-ol is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-4-hexen-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 2-methyl-4-hexyn-3-ol using a heterogeneous catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction typically occurs at a temperature of around 60°C and can be completed within a few hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, utilizing advanced catalysts and controlled reaction conditions to ensure efficient conversion of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield saturated alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4), and halogenating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds, ethers.
Applications De Recherche Scientifique
2-Methyl-4-hexen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of flavors, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-hexen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
2-Hexen-4-ol: Similar structure but lacks the methyl group at the second position.
4-Hexen-3-ol: Similar structure but lacks the methyl group at the fourth position.
2-Methyl-4-hexyn-3-ol: Similar structure but contains a triple bond instead of a double bond.
Uniqueness: 2-Methyl-4-hexen-3-ol is unique due to its specific structural features, including the presence of both a double bond and a methyl group
Propriétés
Numéro CAS |
4798-60-1 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4-8H,1-3H3 |
Clé InChI |
WFRYPJOHULJNDS-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5,5'-Bis-trifluoromethyl]bis[(5-fluoro-2-(5-methyl-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate](/img/structure/B13900633.png)
![4-piperidin-1-yl-6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinoline](/img/structure/B13900638.png)
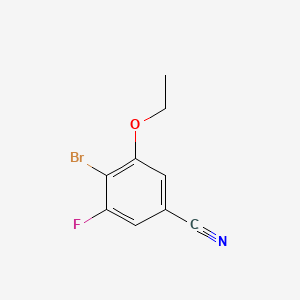
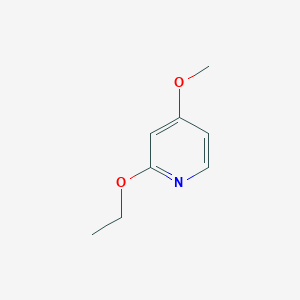
![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)

